

Icotrokinra: A New Frontier in Oral Psoriasis Treatment - A Comparative Analysis

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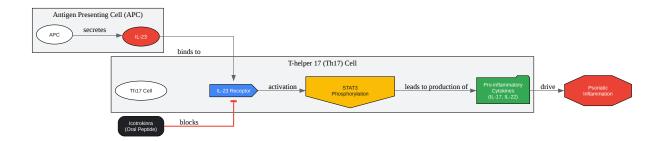
Newark, CA – **Icotrokinra** (JNJ-77242113), a first-in-class, orally administered, targeted peptide that selectively blocks the interleukin-23 (IL-23) receptor, is poised to redefine the treatment landscape for moderate-to-severe plaque psoriasis.[1][2] Developed through a collaboration between Protagonist Therapeutics and Johnson & Johnson, this novel therapeutic has demonstrated significant efficacy and a favorable safety profile in its extensive Phase 3 ICONIC clinical trial program.[1][3] This guide provides a comprehensive comparative analysis of **Icotrokinra**, its mechanism of action, and its performance relative to key therapeutic alternatives, supported by experimental data from clinical trials.

Mechanism of Action: Targeted Inhibition of the IL-23 Pathway

Icotrokinra is a macrocyclic peptide that binds to the IL-23 receptor with high affinity, exhibiting a dissociation constant (KD) of 7.1 pM.[4][5][6] This binding potently and selectively inhibits IL-23-mediated signaling.[4][5][7] The IL-23/T-helper 17 (Th17) cell axis is a critical driver of inflammation in psoriasis and other autoimmune diseases. By blocking the IL-23 receptor, **Icotrokinra** prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-17 and IL-22, thereby mitigating the inflammatory response that causes psoriatic lesions.[8][9][10]

Unlike injectable biologics that also target the IL-23 pathway, **Icotrokinra** offers the convenience of oral administration.[6]





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Caption: Icotrokinra's mechanism of action in the IL-23 signaling pathway.

Comparative Clinical Efficacy

Icotrokinra has been rigorously evaluated in the ICONIC Phase 3 clinical trial program, which includes several studies assessing its efficacy and safety against both placebo and active comparators. The primary comparators for oral psoriasis treatment include deucravacitinib, a tyrosine kinase 2 (TYK2) inhibitor, and for injectable biologics, ustekinumab, which targets the IL-12 and IL-23 pathways.

Icotrokinra vs. Deucravacitinib

Head-to-head data from the ICONIC-ADVANCE 1 and 2 studies have demonstrated the superiority of **Icotrokinra** over deucravacitinib in treating moderate-to-severe plaque psoriasis. [11][12][13] **Icotrokinra** showed superior skin clearance at multiple timepoints with numerically lower adverse event rates.[12][13]



Performance Metric	Icotrokinra	Deucravacitini b	Placebo	Study
PASI 90 at Week 16	49.6%	36% / 27% (in separate Ph. 3 trials)	4.4%	ICONIC-LEAD / POETYK PSO-1 & PSO-2
IGA 0/1 at Week 16	64.7%	-	8.3%	ICONIC-LEAD
PASI 90 at Week 24	64.9%	-	-	ICONIC-LEAD
IGA 0/1 at Week 24	74.1%	-	-	ICONIC-LEAD
Superiority Shown	Yes (vs. Deucravacitinib at Wk 16 & 24) [12][13]	-	-	ICONIC- ADVANCE 1 & 2[12][13]

PASI 90: 90% improvement in Psoriasis Area and Severity Index; IGA 0/1: Investigator's Global Assessment score of clear or almost clear.

Long-Term Efficacy and Durability

The ICONIC-LEAD study also demonstrated sustained efficacy of **Icotrokinra** through 52 weeks. Among adult patients who were PASI 90 responders at week 24 and continued treatment, 84% maintained their PASI 90 response at week 52, compared to only 21% of those who were re-randomized to placebo.[12][13]

Pipeline Perspective: Icotrokinra and Oral Peptide Analogs

While there are no direct analogs of **Icotrokinra** (oral IL-23 receptor peptide antagonists) in late-stage development, Protagonist Therapeutics is leveraging its peptide engineering platform to develop other oral therapies for immune-mediated diseases. A notable example is PN-881, an oral peptide antagonist of IL-17.[8] Although it has a different target, PN-881 represents a

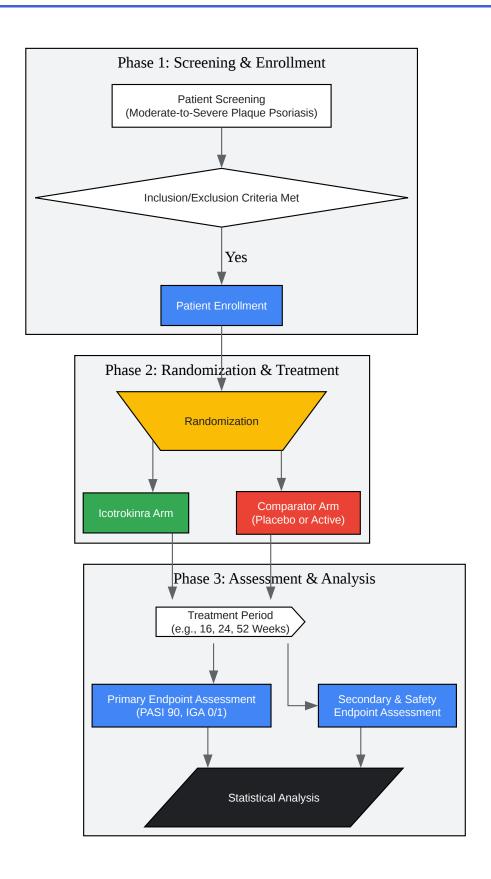


similar therapeutic modality (oral peptide) for psoriasis, targeting a related inflammatory pathway.[8][12] This highlights a strategic focus on developing oral peptide-based therapies as alternatives to injectable biologics.

Experimental Protocols

The data presented for **Icotrokinra** is derived from the robust ICONIC Phase 3 clinical development program. Below is a generalized workflow for these trials.





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Caption: Generalized workflow for the ICONIC Phase 3 clinical trials.



Key Methodologies:

- Study Design: The ICONIC studies are randomized, double-blind, placebo-controlled (and in some cases, active-comparator) trials.[1][3]
- Patient Population: Participants are adults and adolescents (12 years and older) with moderate-to-severe plaque psoriasis.[1][3]
- Primary Endpoints: The co-primary endpoints are typically the proportion of patients achieving a PASI 90 response and an IGA score of 0 (clear) or 1 (almost clear) at week 16.
 [3]
- Secondary Endpoints: These include other PASI response rates (e.g., PASI 75, PASI 100), safety and tolerability assessments, and patient-reported outcomes.[11]
- Safety Monitoring: Adverse events are monitored throughout the studies. The safety profile of lcotrokinra has been comparable to placebo in clinical trials.[3]

Conclusion

Icotrokinra represents a significant advancement in the oral treatment of psoriasis, offering a targeted mechanism of action with compelling clinical efficacy and a favorable safety profile. Head-to-head studies have demonstrated its superiority over existing oral therapies like deucravacitinib.[12][13] As the first oral peptide to selectively inhibit the IL-23 receptor, **Icotrokinra** has the potential to become a best-in-class oral agent for psoriasis and other IL-23-mediated diseases, providing a much-needed convenient and effective treatment option for patients.[3]

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Validation & Comparative



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